molecular formula C8H7F2NO3 B8809104 Methyl 6-(difluoromethoxy)nicotinate

Methyl 6-(difluoromethoxy)nicotinate

Cat. No.: B8809104
M. Wt: 203.14 g/mol
InChI Key: LFIBWARSZWWCFE-UHFFFAOYSA-N
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Description

Methyl 6-(difluoromethoxy)nicotinate (CAS: 1375098-06-8) is a nicotinic acid derivative characterized by a difluoromethoxy substituent at the 6-position of the pyridine ring. Its molecular formula is C₈H₇F₂NO₃, with a molecular weight of 203.14 g/mol . The compound is stored under inert conditions (2–8°C) due to its sensitivity, and it carries hazard statements H315 (skin irritation) and H319 (eye irritation), necessitating precautions during handling .

Properties

Molecular Formula

C8H7F2NO3

Molecular Weight

203.14 g/mol

IUPAC Name

methyl 6-(difluoromethoxy)pyridine-3-carboxylate

InChI

InChI=1S/C8H7F2NO3/c1-13-7(12)5-2-3-6(11-4-5)14-8(9)10/h2-4,8H,1H3

InChI Key

LFIBWARSZWWCFE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(C=C1)OC(F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural and physicochemical properties of Methyl 6-(difluoromethoxy)nicotinate and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Properties/Notes
This compound 1375098-06-8 C₈H₇F₂NO₃ 203.14 6-(difluoromethoxy) Storage: Inert atmosphere, 2–8°C; Hazards: H315, H319
Methyl 6-methylnicotinate 5470-70-2 C₈H₉NO₂ ~167.16 6-methyl Industrial/laboratory use; no specific hazards noted in safety data
Methyl 6-(trifluoromethyl)nicotinate 221313-10-6 C₈H₆F₃NO₂ 205.14 6-(trifluoromethyl) Higher lipophilicity (trifluoromethyl group); EC 671-247-5
Methyl 5-fluoro-6-methoxynicotinate 953780-40-0 C₈H₈FNO₃ 185.15 5-fluoro, 6-methoxy Polar methoxy group; PubChem CID: 46311253
Methyl 6-[2-(trifluoromethoxy)phenyl]nicotinate 1261782-37-9 C₁₄H₁₀F₃NO₃ 297.23 6-[2-(trifluoromethoxy)phenyl] Bulky aromatic substituent; higher molecular weight
Methyl 6-chloro-2-(4-fluorophenyl)nicotinate 745833-06-1 C₁₃H₁₀ClFNO₃ 285.67 6-chloro, 2-(4-fluorophenyl) Chloro and fluorophenyl groups; potential reactivity in cross-coupling reactions
Methyl 6-(hydroxymethyl)nicotinate 56026-36-9 C₈H₉NO₃ 167.16 6-(hydroxymethyl) Polar hydroxymethyl group; likely hydrophilic
Methyl 2-chloro-6-(trifluoromethyl)nicotinate 1073129-57-3 C₈H₅ClF₃NO₂ 239.58 2-chloro, 6-(trifluoromethyl) Electron-withdrawing substituents; irritant (storage: 2–8°C)

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing vs. In contrast, trifluoromethyl (in CAS 221313-10-6) is strongly electron-withdrawing, increasing lipophilicity and possibly altering reactivity in catalytic reductions . Hydroxymethyl (CAS 56026-36-9) introduces polarity, improving aqueous solubility but reducing metabolic stability compared to fluorinated derivatives .
  • Steric and Aromatic Effects: Bulky substituents like 2-(trifluoromethoxy)phenyl (CAS 1261782-37-9) increase molecular weight (297.23 g/mol) and steric hindrance, which may limit reactivity in sterically sensitive reactions .

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